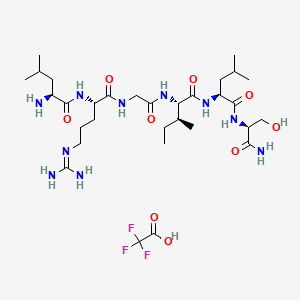

Lrgils-NH2 (tfa)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LRGILS-NH2 (TFA) est un peptide à séquence inversée utilisé comme contrôle pour SLIGRL-NH2, un agoniste du récepteur 2 activé par la protéase (PAR-2). Ce composé est principalement utilisé dans la recherche scientifique pour étudier les effets et les mécanismes du PAR-2 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de LRGILS-NH2 (TFA) implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour la création de peptides. Le processus comprend l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles impliquent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

La production industrielle de LRGILS-NH2 (TFA) suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour garantir une pureté ≥95% .

Analyse Des Réactions Chimiques

Types de réactions

LRGILS-NH2 (TFA) subit principalement des réactions de formation de liaisons peptidiques et d'hydrolyse. Il ne participe généralement pas aux réactions d'oxydation ou de réduction en raison de l'absence de groupes fonctionnels réactifs sensibles à ces processus .

Réactifs et conditions courants

Réactifs de couplage : N,N'-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Réactifs de déprotection : Acide trifluoroacétique (TFA)

Solvants : Diméthylformamide (DMF), dichlorométhane (DCM)

Principaux produits

Le principal produit d'intérêt est le peptide LRGILS-NH2 (TFA) lui-même, qui est utilisé comme contrôle dans divers essais biologiques .

Applications de la recherche scientifique

LRGILS-NH2 (TFA) est largement utilisé dans la recherche scientifique, en particulier dans l'étude des récepteurs activés par la protéase. Ses applications comprennent:

Chimie : Utilisé comme peptide de contrôle dans les études impliquant la synthèse et la caractérisation de peptides.

Industrie : Utilisé dans le développement d'essais basés sur les peptides et d'outils de diagnostic.

Mécanisme d'action

LRGILS-NH2 (TFA) agit comme un peptide de contrôle pour SLIGRL-NH2, qui est un agoniste du PAR-2. Alors que SLIGRL-NH2 active le PAR-2, LRGILS-NH2 (TFA) ne le fait pas, ce qui le rend utile pour distinguer les effets spécifiques médiés par l'activation du PAR-2. Les cibles moléculaires et les voies impliquées comprennent l'activation des récepteurs couplés aux protéines G et les cascades de signalisation en aval qui régulent diverses réponses physiologiques .

Applications De Recherche Scientifique

LRGILS-NH2 (TFA) is widely used in scientific research, particularly in the study of protease-activated receptors. Its applications include:

Chemistry: Used as a control peptide in studies involving peptide synthesis and characterization.

Industry: Utilized in the development of peptide-based assays and diagnostic tools.

Mécanisme D'action

LRGILS-NH2 (TFA) acts as a control peptide for SLIGRL-NH2, which is a PAR-2 agonist. While SLIGRL-NH2 activates PAR-2, LRGILS-NH2 (TFA) does not, making it useful for distinguishing specific effects mediated by PAR-2 activation. The molecular targets and pathways involved include the activation of G-protein-coupled receptors and downstream signaling cascades that regulate various physiological responses .

Comparaison Avec Des Composés Similaires

Composés similaires

SLIGRL-NH2 : Un agoniste du PAR-2 qui facilite le transit gastro-intestinal.

LRGILS-NH2 acétate : Une autre forme de LRGILS-NH2 avec des propriétés de solubilité et de stabilité différentes

Unicité

LRGILS-NH2 (TFA) est unique dans son rôle de peptide de contrôle à séquence inversée, fournissant un outil précieux pour les chercheurs afin de différencier les effets spécifiques et non spécifiques dans les études du PAR-2. Sa pureté élevée et sa séquence bien définie en font un standard fiable dans diverses configurations expérimentales .

Propriétés

Formule moléculaire |

C31H57F3N10O9 |

|---|---|

Poids moléculaire |

770.8 g/mol |

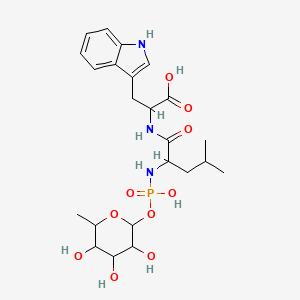

Nom IUPAC |

(2S,3S)-N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H56N10O7.C2HF3O2/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3;3-2(4,5)1(6)7/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34);(H,6,7)/t17-,18-,19-,20-,21-,23-;/m0./s1 |

Clé InChI |

WAJZJSXRZQDBKL-DBYSMBDASA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B10782934.png)

![10-[2-(4-Carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10782977.png)

![1-but-2-en-2-yl-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B10782987.png)

![1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B10782991.png)

![(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10782999.png)

![(2E,4R,5R,6E,8E)-10-[(2R,3S,6R,8S,9R)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10783000.png)